3-Ethylheptanal

CAS No.: 2570-97-0

Cat. No.: VC8413445

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2570-97-0 |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 3-ethylheptanal |

| Standard InChI | InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | GDVBVQRZGJITDD-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)CC=O |

| Canonical SMILES | CCCCC(CC)CC=O |

Introduction

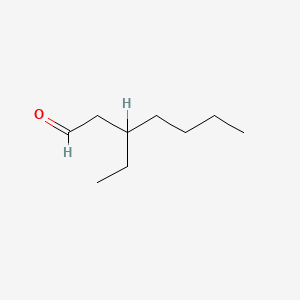

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Ethylheptanal belongs to the aldehyde family, featuring a carbonyl group () at the terminal position of a nine-carbon chain. The ethyl branch at the third carbon introduces structural asymmetry, influencing its physical and chemical behavior. The IUPAC name, 3-ethylheptanal, reflects this substitution pattern .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 142.24 g/mol | |

| SMILES Notation | O=CCC(CC)CCCC | |

| InChI Key | GDVBVQRZGJITDD-UHFFFAOYSA-N |

The SMILES notation explicitly defines the aldehyde group's position and the ethyl branch . The InChI key confirms the compound's unique stereochemical identity .

Spectroscopic Identification

While the provided sources lack explicit spectroscopic data, aldehydes typically exhibit strong infrared (IR) absorption bands near 1720 cm for the carbonyl group. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aldehyde proton (~9-10 ppm in H NMR) and carbons adjacent to the ethyl branch .

Physical and Chemical Properties

Physical State and Solubility

3-Ethylheptanal exists as a colorless liquid at standard temperature and pressure. Its hydrophobic carbon chain limits water solubility but enhances miscibility with organic solvents like ethanol, diethyl ether, and chloroform .

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| State at 25°C | Liquid | |

| Odor | Pleasant, fatty | |

| Solubility in Water | Low | |

| Solubility in Organics | High |

Thermodynamic Parameters

Although specific boiling point and density values are absent in the provided sources, analogous branched aldehydes (e.g., 2-ethylhexanal) exhibit boiling points near 175–185°C and densities around 0.82–0.85 g/cm. These estimates align with 3-Ethylheptanal's molecular weight and branching .

Reactivity and Chemical Transformations

Oxidation Reactions

The aldehyde group in 3-Ethylheptanal undergoes oxidation to form carboxylic acids. For example, reaction with potassium permanganate () under acidic conditions yields 3-ethylheptanoic acid, a process critical in industrial carboxylate production .

Nucleophilic Additions

The electrophilic carbonyl carbon facilitates nucleophilic attacks. Reactions with Grignard reagents () produce secondary alcohols, while condensation with amines forms Schiff bases, relevant in pharmaceutical intermediates .

| Supplier | Purity | Price Range (€) | Packaging |

|---|---|---|---|

| CymitQuimica | ≥95% | 234–2,003 | 50–500 mg |

| Sigma-Aldrich | Unspecified | $373.10 | 100 mg |

| Precautionary Measure | Code |

|---|---|

| Avoid ignition sources | P210 |

| Use protective gear | P280 |

| Ensure ventilation | P271 |

Research Gaps and Future Directions

Current literature on 3-Ethylheptanal remains sparse, particularly regarding its pharmacokinetics and ecological impact. Future studies should explore:

-

Catalytic Applications: As a ligand in asymmetric catalysis.

-

Biodegradation Pathways: Environmental fate in aqueous systems.

-

Toxicological Profiles: Long-term exposure effects in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume